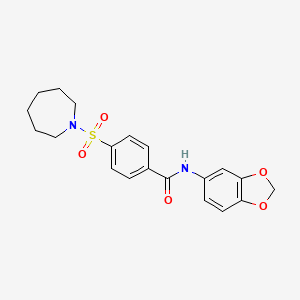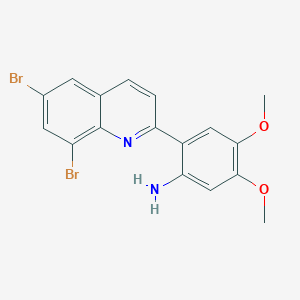
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent inhibitor of both the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are key enzymes involved in the regulation of B-cell receptor signaling and T-cell receptor signaling, respectively.
作用機序
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide inhibits BTK and ITK by binding to the ATP-binding site of these enzymes, thereby preventing their activation and downstream signaling. This leads to the inhibition of B-cell receptor signaling and T-cell receptor signaling, which are critical for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
Inhibition of BTK and ITK by N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide leads to several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of cytokine production. It also leads to modulation of the tumor microenvironment, including inhibition of angiogenesis and recruitment of immune cells.
実験室実験の利点と制限
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has several advantages for lab experiments, including its potency and selectivity for BTK and ITK, its ability to synergize with other anticancer agents, and its favorable pharmacokinetic properties. However, it also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the development of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide and other BTK/ITK inhibitors. These include the evaluation of their efficacy in combination with other immunotherapeutic agents, such as checkpoint inhibitors and CAR-T cells, and the development of biomarkers to predict response to therapy. Additionally, the identification of new targets and pathways involved in B-cell receptor signaling and T-cell receptor signaling could lead to the development of novel combination therapies for the treatment of cancer.
合成法
The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves several steps, starting from commercially available starting materials. The key intermediate is 4-(3-methoxypyrrolidin-1-yl)aniline, which is then coupled with 3-(4-(trifluoromethyl)phenyl)propanoic acid to form the final product. The synthesis has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to have potent antitumor activity both in vitro and in vivo, and to synergize with other anticancer agents such as rituximab and lenalidomide. Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide in patients with relapsed or refractory B-cell malignancies.
特性
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O2/c1-28-19-12-13-26(14-19)18-9-7-17(8-10-18)25-20(27)11-4-15-2-5-16(6-3-15)21(22,23)24/h2-3,5-10,19H,4,11-14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWGLARICLTBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea](/img/structure/B2884153.png)
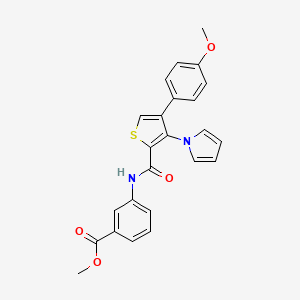
![6-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2884157.png)
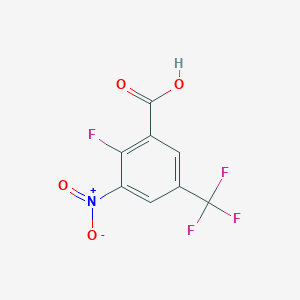
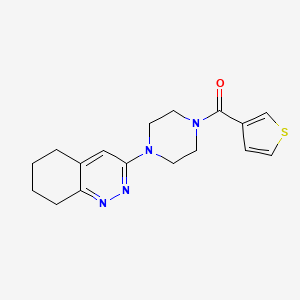
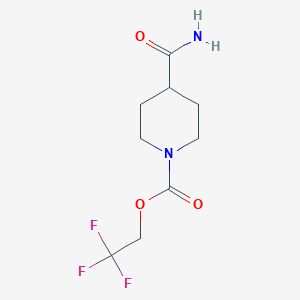
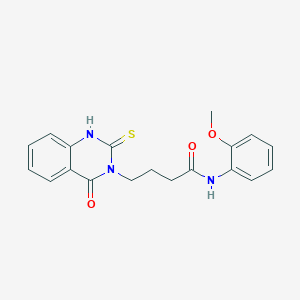
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2884164.png)
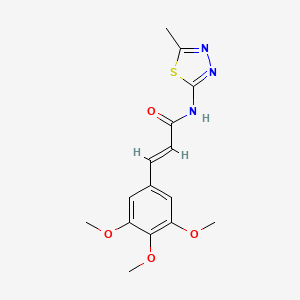
![2-(2,4-Difluorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2884166.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2884168.png)

